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molecular formula C12H9Br2NO B8657655 1-benzyl-3,5-dibromopyridin-2(1H)-one

1-benzyl-3,5-dibromopyridin-2(1H)-one

Cat. No. B8657655
M. Wt: 343.01 g/mol
InChI Key: QBOFRBKTHNIJFX-UHFFFAOYSA-N
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Patent
US09271978B2

Procedure details

A mixture of 4-bromo-5-methylisoxazol-3-amine (18, 0.35 g, 2 mmol), (6-methoxypyridin-3-yl)boronic acid (0.46 g, 1.5 equiv.), PdCl2dppf.CH2Cl2 (146 mg, 0.1 equiv) and Cs2CO3 (1.3 g, 2 equiv.) in aqueous DME (6 mL mixed with 0.5 mL H2O) was stirred at 100° C. for 5 h. The reaction mixture was allowed to cool to room temperature and filtered through a layer of Celite. The filtrate was concentrated and purified by chromatography (silica gel, 0-50% EtOAc in hexanes) to afford 19 (93 mg, 23%) as an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 8.15 (dd, J=0.6, 2.4 Hz, 1H), 7.69 (dd, J=2.4, 8.7 Hz, 1H), 6.90 (dd, J=0.6, 8.4 Hz, 1H), 5.41 (s, 2H), 3.88 (s, 3H), 2.25 (s, 3H). ESI MS m/z 206 [M+H]+.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
23%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=O)[NH:4][CH:5]=[C:6]([Br:8])[CH:7]=1.CO[C:12]1N=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.[CH2:21](Cl)Cl.[C:24]([O-:27])([O-])=O.[Cs+].[Cs+]>COCCOC>[CH2:3]([N:4]1[CH:5]=[C:6]([Br:8])[CH:7]=[C:2]([Br:1])[C:24]1=[O:27])[C:12]1[CH:21]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
BrC=1C(NC=C(C1)Br)=O
Name
Quantity
0.46 g
Type
reactant
Smiles
COC1=CC=C(C=N1)B(O)O
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
146 mg
Type
reactant
Smiles
C(Cl)Cl
Name
Cs2CO3
Quantity
1.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
6 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a layer of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica gel, 0-50% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(=CC(=C1)Br)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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